molecular formula C43H74N2O14 (Spiramycin I, R = H) B017757 Spiramycin CAS No. 8025-81-8

Spiramycin

Cat. No. B017757
CAS RN: 8025-81-8
M. Wt: 843.1 g/mol
InChI Key: YSPJBQMQEKNSDS-AHTQBDIFSA-N
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Description

Synthesis Analysis

The biosynthesis of spiramycin involves a type I polyketide synthase that synthesizes the platenolide backbone. This is followed by the successive attachment of three deoxyhexoses to the macrolactone ring. The role of three glycosyltransferases in adding these sugars has been elucidated through gene deletion and complementation experiments, highlighting the sequential addition of mycaminose, forosamine, and mycarose to the macrolactone ring. Additionally, auxiliary proteins interact with these glycosyltransferases, indicating a complex interplay in the assembly of spiramycin's glycosidic structures (Nguyen et al., 2010).

Molecular Structure Analysis

Spiramycin is characterized by its macrolide structure, consisting of a large lactone ring with attached sugar moieties. The molecular structure's complexity is attributed to the various biosynthetic modifications, including glycosylation and post-PKS tailoring steps. These modifications are crucial for the antibiotic's function, as they contribute to its binding affinity and antibacterial activity. The structural elucidation of spiramycin and its biosynthetic intermediates provides insight into the molecular basis of its antibacterial properties.

Chemical Reactions and Properties

Spiramycin undergoes several chemical reactions during its biosynthesis, including glycosylation, oxidation, reduction, and acylation. For example, Srm13, a cytochrome P450 enzyme, catalyzes the oxidation of the C-19 methyl group into a formyl group, and Srm26 is involved in the reduction of the C-9 keto group. These post-PKS tailoring reactions are essential for the formation of spiramycin's active structure, indicating the antibiotic's complex biosynthetic pathway (Nguyen et al., 2013).

Scientific Research Applications

Antimicrobial Spectrum and In-Vivo Activity

Spiramycin has been studied for its antimicrobial properties, with research indicating its activity against common pathogenic bacteria such as staphylococci, streptococci, and pneumococci. Interestingly, despite higher minimum inhibitory concentrations (MICs) for these bacteria compared to erythromycin, spiramycin demonstrates equal or greater effectiveness in experimental models. Its efficacy extends to treating respiratory tract infections by covering a broad spectrum of agents, including Neisseria, Legionella, Mycoplasma, Chlamydia, and Toxoplasma spp. This phenomenon, known as the 'spiramycin paradox,' highlights the discrepancy between its modest in-vitro activity and excellent in-vivo performance, attributed to high tissue and intracellular concentrations and the slow recovery of bacteria exposed to spiramycin (Chabbert, 1988).

Degradation Kinetics

The degradation kinetics of spiramycin in acid and alkaline solutions have been explored to understand its physical and chemical stability. Studies reveal that spiramycin is stable in a pH range of 4.0 to 10.0, with significant degradation occurring outside this range, particularly at pH < 2.8 and pH > 12.8. This research is crucial for optimizing the drug's yield and understanding its behavior in various physiological conditions (Feng et al., 1997).

Toxoplasmosis Treatment

Spiramycin has been evaluated for its effectiveness in preventing and treating congenital toxoplasmosis. Although it is considered safe and concentrates in the placenta, potentially reducing the risk of materno-fetal transmission by 60%, it does not affect an already infected fetus in current dosages. Research suggests a combination of spiramycin with other treatments may be more effective for infected neonates, emphasizing the need for further study to optimize treatment regimens (Stray-Pedersen, 1992).

Synergistic Combinations Against Anaerobic Bacteria

Spiramycin has been part of studies investigating synergistic combinations of antimicrobial agents against anaerobic bacteria. Such combinations, including spiramycin with metronidazole or gentamicin, have shown effectiveness, particularly against Bacteroides species. This research is significant for clinical use in treating serious anaerobic infections (Brook, 1987).

Dental Plaque Control

Investigations into spiramycin's role in dental health have highlighted its potential alongside other antibiotics like kanamycin and vancomycin for treating severe gingival and periodontal diseases. Its accumulation in gingival fluid, as compared to serum, suggests spiramycin could be an effective agent in oral health management (Johnson & Rozanis, 1979).

Safety And Hazards

Spiramycin may cause severe allergic reactions such as rash, itching, difficulty breathing, swelling of the face, throat, lips, or tongue . If you experience an allergic reaction to Spiramycin, you should call your doctor right away .

properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26?,27?,28?,29+,30?,31-,32+,34?,35?,36?,37?,38?,39+,40+,41?,42?,43?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTOXUHEUCPTEW-JMRHEKERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water, Soluble in most organic solvents
Record name SPIRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Spiramycin

Color/Form

Amorphous

CAS RN

8025-81-8
Record name Spiramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24,800
Citations
A Brisson-Noël, P Trieu-Cuot… - Journal of Antimicrobial …, 1988 - academic.oup.com
… Spiramycin induces rapid breakdown of polyribosomes, an … However, there is now convincing evidence that spiramycin, and … and oleandomycin) but remain susceptible to spiramycin. …
Number of citations: 184 academic.oup.com
E Rubinstein, N Keller - The Journal of antimicrobial chemotherapy, 1998 - e-lactancia.org
… spiramycin, particularly with reference to respiratory tract infections. The therapeutic activity of spiramycin … This range of properties makes spiramycin especially suitable for the treatment …
Number of citations: 57 e-lactancia.org
HE Kaufman - Archives of Ophthalmology, 1961 - jamanetwork.com
… doses of spiramycin, and this was taken as the rationale for using 2 gm. of spiramycin a day … Spiramycin is an antibiotic discovered in 1954 and is somewhat similar to erythromycin and …
Number of citations: 8 jamanetwork.com
D Vazquez - Mechanism of Action, 1967 - Springer
… Three difference components can be separated from the complex by countercurrent distribution: spiramycin I, spiramycin II andspiramycin III (Fig. 1). These components are basic but …
Number of citations: 15 link.springer.com
TE Rams, S Dujardin, JD Sautter, JE Degener… - Anaerobe, 2011 - Elsevier
… negligible spiramycin use in the general United States population, it is unlikely that the spiramycin resistance detected in the present study subjects is the result of prior spiramycin drug …
Number of citations: 62 www.sciencedirect.com
SM Poulsen, C Kofoed, B Vester - Journal of molecular biology, 2000 - Elsevier
Many antibiotics, including the macrolides, inhibit protein synthesis by binding to ribosomes. Only some of the macrolides affect the peptidyl transferase reaction. The 16-member ring …
Number of citations: 156 www.sciencedirect.com
DG HUDSON, GM YOSHIHARA… - AMA Archives of …, 1956 - jamanetwork.com
Spiramycin is a new antibiotic produced by a strain of … in the United States and supplied the spiramycin used in this study. The … spiramycin in 29 adult patients with bacterial pneumonia. …
Number of citations: 25 jamanetwork.com
YA Chabbert - Journal of Antimicrobial Chemotherapy, 1988 - academic.oup.com
… review of spiramycin activity in vitro is based mainly on early studies. The MICs of spiramycin for … Conversely, in experimental models, the activity of spiramycin is equal to or greater than …
Number of citations: 21 academic.oup.com
R Sutherland - British Journal of Pharmacology and …, 1962 - Wiley Online Library
… Strains of staphylococci which had been habituated to either spiramycin or erythromycin in … from patients were sensitive to spiramycin in vitro. Spiramycin was effective against a number …
Number of citations: 18 bpspubs.onlinelibrary.wiley.com
F Karray, E Darbon, N Oestreicher… - …, 2007 - microbiologyresearch.org
… most of the inferred proteins in spiramycin biosynthesis, in its … spiramycin, thus confirming their involvement in spiramycin biosynthesis. This work reveals the main features of spiramycin …
Number of citations: 83 www.microbiologyresearch.org

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